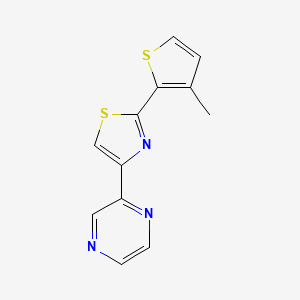![molecular formula C17H17N3O3 B6623243 N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide](/img/structure/B6623243.png)
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide, also known as compound 17, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mécanisme D'action
Compound 17 works by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). This enzyme plays a key role in regulating gene expression, and its dysregulation has been linked to various diseases. By inhibiting LSD1, N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide 17 can modulate gene expression and potentially treat diseases that are caused by abnormal gene expression.
Biochemical and Physiological Effects:
Compound 17 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth by inducing cell cycle arrest and promoting cell death. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it can protect the heart and blood vessels by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide 17 in lab experiments is its specificity for LSD1. This allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or cellular processes. However, one limitation is that the synthesis of this N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide 17. One direction is to study its potential use in treating other diseases, such as neurodegenerative diseases and diabetes. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide and its potential side effects.
Méthodes De Synthèse
Compound 17 is synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of 3-(2-imidazol-1-ylethoxy)aniline, which is then reacted with 5-methylfuran-3-carboxylic acid to form N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide 17. The synthesis of this N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
Compound 17 has been studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular disease. In preclinical studies, this N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide has shown promising results in inhibiting tumor growth and reducing inflammation. It has also been shown to have a protective effect on the heart and blood vessels.
Propriétés
IUPAC Name |
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13-9-14(11-23-13)17(21)19-15-3-2-4-16(10-15)22-8-7-20-6-5-18-12-20/h2-6,9-12H,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJWNDJXOQGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![N-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]-N-methylbenzamide](/img/structure/B6623190.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)
![1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)

![N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623224.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623237.png)
![4-[3-[(5-Ethyl-1,3-thiazol-2-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6623245.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)